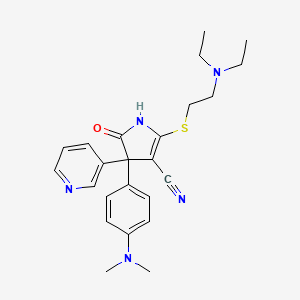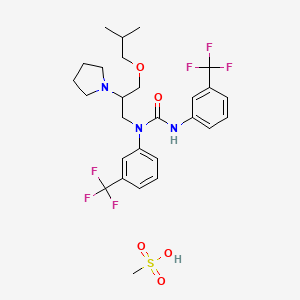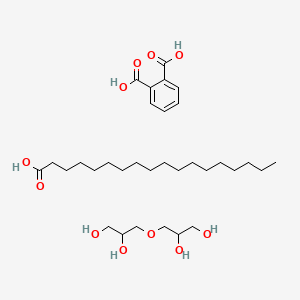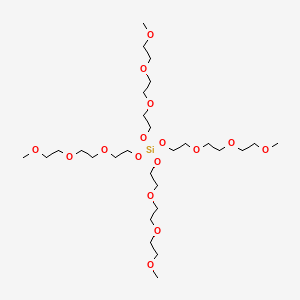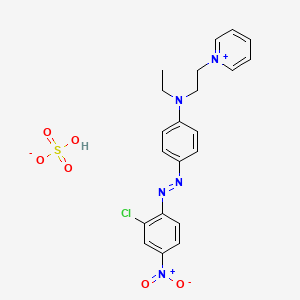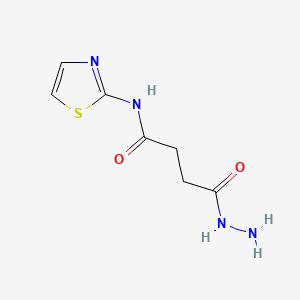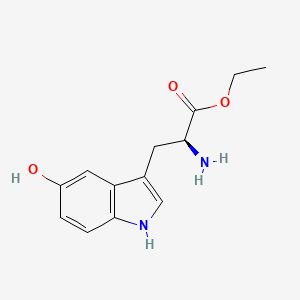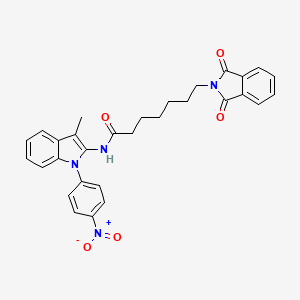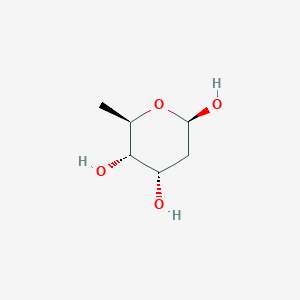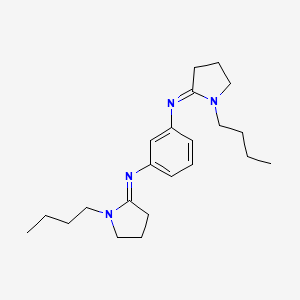
N,N'-Bis(1-butyl-2-pyrrolidinylidene)-1,3-benzenediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of N,N’-Bis(1-butyl-2-pyrrolidinylidene)-1,3-benzenediamine typically involves the reaction of 1,3-benzenediamine with 1-butyl-2-pyrrolidinylidene under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound .
化学反应分析
N,N’-Bis(1-butyl-2-pyrrolidinylidene)-1,3-benzenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
N,N’-Bis(1-butyl-2-pyrrolidinylidene)-1,3-benzenediamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies related to microbial growth inhibition and biocidal activity.
Medicine: Investigated for its potential therapeutic properties and effects on biological systems.
作用机制
The mechanism of action of N,N’-Bis(1-butyl-2-pyrrolidinylidene)-1,3-benzenediamine involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. This results in the effective control of bacterial and fungal growth. The compound targets specific molecular pathways involved in cell membrane synthesis and function .
相似化合物的比较
N,N’-Bis(1-butyl-2-pyrrolidinylidene)-1,3-benzenediamine can be compared with other similar compounds such as:
N,N’-Bis(1-butyl-2-pyrrolidinylidene)-1,2-benzenediamine: Similar in structure but differs in the position of the benzenediamine moiety.
N,N’-Bis(1-butyl-2-pyrrolidinylidene)-1,4-benzenediamine: Another structural isomer with different properties and applications.
The uniqueness of N,N’-Bis(1-butyl-2-pyrrolidinylidene)-1,3-benzenediamine lies in its specific structural configuration, which imparts distinct biocidal properties and makes it suitable for various industrial applications .
属性
CAS 编号 |
84859-19-8 |
|---|---|
分子式 |
C22H34N4 |
分子量 |
354.5 g/mol |
IUPAC 名称 |
1-butyl-N-[3-[(1-butylpyrrolidin-2-ylidene)amino]phenyl]pyrrolidin-2-imine |
InChI |
InChI=1S/C22H34N4/c1-3-5-14-25-16-8-12-21(25)23-19-10-7-11-20(18-19)24-22-13-9-17-26(22)15-6-4-2/h7,10-11,18H,3-6,8-9,12-17H2,1-2H3 |
InChI 键 |
NJEVMDDHXWUSBB-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1CCCC1=NC2=CC(=CC=C2)N=C3CCCN3CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




